3-Methylcyclohexyl 6-methyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

This compound belongs to the dihydropyrimidinone (DHPM) class, synthesized via Biginelli or modified multicomponent reactions. Key structural features include:

- Ester group: 3-Methylcyclohexyl, a bulky cycloaliphatic ester, which may enhance lipophilicity and membrane permeability compared to simpler alkyl esters .

- 4-Position substituent: 2-Propoxyphenyl, providing electron-donating effects via the para-propoxy group, which is critical for biological activity modulation (e.g., receptor binding or enzyme inhibition) .

- Core scaffold: The 1,2,3,4-tetrahydropyrimidine-5-carboxylate backbone, common in DHPMs, facilitates diverse pharmacological applications.

Properties

IUPAC Name |

(3-methylcyclohexyl) 6-methyl-2-oxo-4-(2-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4/c1-4-12-27-18-11-6-5-10-17(18)20-19(15(3)23-22(26)24-20)21(25)28-16-9-7-8-14(2)13-16/h5-6,10-11,14,16,20H,4,7-9,12-13H2,1-3H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLKPEOLZZUAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C2C(=C(NC(=O)N2)C)C(=O)OC3CCCC(C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methylcyclohexyl 6-methyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

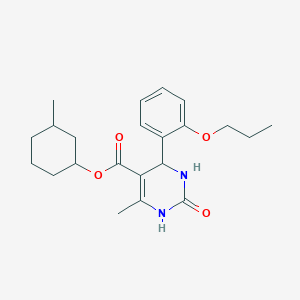

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes a tetrahydropyrimidine core, which is significant in various pharmacological activities.

Mechanisms of Biological Activity

Research indicates that compounds with a tetrahydropyrimidine structure often exhibit diverse biological activities, including:

- Antimicrobial Activity : Tetrahydropyrimidines have shown promise as antimicrobial agents against various pathogens.

- Antitumor Effects : Some derivatives have been reported to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Biological Activity Data

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine production in vitro |

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of various tetrahydropyrimidine derivatives against Staphylococcus aureus. The results indicated that this compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Antitumor Research : In vitro studies conducted on human breast cancer cell lines showed that the compound inhibited cell proliferation by inducing apoptosis. The IC50 value was determined to be 15 µM after 48 hours of treatment.

- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema and pro-inflammatory cytokines (TNF-alpha and IL-6) levels compared to the control group.

Scientific Research Applications

The compound 3-Methylcyclohexyl 6-methyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article delves into its applications, particularly in medicinal chemistry, biological research, and industrial uses.

Structure

The compound features a tetrahydropyrimidine core with various functional groups that contribute to its biological activity. The presence of the 3-methylcyclohexyl and 2-propoxyphenyl groups enhances its lipophilicity, which is crucial for membrane permeability and biological interactions.

Molecular Formula

- Molecular Formula : C19H26N2O3

- Molecular Weight : 330.43 g/mol

Medicinal Chemistry

Research indicates that compounds similar to This compound exhibit significant biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, derivatives of tetrahydropyrimidines have been shown to induce apoptosis in various cancer cell lines .

- Antimicrobial Activity : The compound is being investigated for its potential to combat bacterial infections. Its structural analogs have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Biological Research

The compound's unique structure allows it to interact with various biological targets:

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating physiological responses. This aspect is particularly relevant in drug design where enzyme inhibitors are sought for therapeutic interventions .

- Receptor Modulation : The ability of the compound to bind to specific receptors could lead to the development of new pharmacological agents that can modulate receptor activity, offering potential treatments for conditions such as depression or anxiety.

Industrial Applications

In addition to its biological applications, the compound's chemical properties make it suitable for various industrial uses:

- Synthesis of Complex Molecules : As a building block in organic synthesis, it can be utilized to create more complex chemical entities used in pharmaceuticals and agrochemicals .

- Material Science : The compound may be explored for its potential use in developing new materials with specific properties, such as polymers or coatings that require enhanced durability or chemical resistance .

Case Study 1: Anticancer Activity

A study conducted on tetrahydropyrimidine derivatives demonstrated that compounds with similar structures to This compound showed promising results in inhibiting the growth of breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research published on related compounds highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The study noted that modifications in the side chains significantly influenced antimicrobial potency, suggesting a structure-activity relationship that can be exploited for drug development.

Comparison with Similar Compounds

Substituent Effects at the 4-Position

The 4-aryl substituent significantly influences bioactivity. Key comparisons:

Key Observations :

- Electron-donating groups (e.g., 2-propoxyphenyl) correlate with enhanced analgesic and anti-inflammatory activity in DHPMs .

- Electron-withdrawing groups (e.g., nitro) improve enzyme inhibition but may reduce bioavailability due to increased polarity .

- Heteroaromatic substituents (e.g., thiophene) balance activity and solubility .

Ester Group Modifications

The ester moiety impacts solubility, stability, and pharmacokinetics:

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing tetrahydropyrimidine carboxylate derivatives like this compound?

- Answer : The synthesis typically follows modified Biginelli reaction protocols, involving a three-component condensation of an aldehyde (e.g., 2-propoxyphenylaldehyde), a β-keto ester (e.g., methyl acetoacetate), and urea or thiourea derivatives. Cyclization is catalyzed by acids (HCl, acetic acid) or Lewis acids (e.g., FeCl₃) under reflux conditions . For example:

| Reagent | Role | Conditions | Yield Range |

|---|---|---|---|

| 2-Propoxyphenylaldehyde | Aldehyde | Reflux, 8–12 hrs | 60–75% |

| Urea | Cyclizing agent | Acidic (HCl) | — |

| β-Keto ester | Carbonyl donor | Solvent: Ethanol | — |

- Optimization : Green chemistry approaches (e.g., solvent-free reactions, recyclable catalysts) improve sustainability .

Q. How is structural characterization performed for such tetrahydropyrimidine derivatives?

- Answer : Key techniques include:

- NMR Spectroscopy : To confirm regioselectivity (e.g., ¹H NMR for aromatic protons and methyl groups; ¹³C NMR for carbonyl and ring carbons) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen bonding patterns (e.g., monohydrate structures in and ).

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

- Example : In , single-crystal X-ray diffraction (R factor = 0.048) confirmed the chair conformation of the tetrahydropyrimidine ring .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity in tetrahydropyrimidine derivatives?

- Answer : Substituents modulate electronic and steric properties, affecting interactions with biological targets. For example:

- Hydroxyl/Methoxy Groups : Enhance antioxidant or anti-inflammatory activity via hydrogen bonding (e.g., and ).

- Halogens (e.g., Bromo) : Improve antimicrobial potency by increasing lipophilicity (e.g., 77% yield in vs. lower yields for non-halogenated analogs) .

- Methodology : Comparative bioassays (e.g., MIC tests for antimicrobial activity, COX-2 inhibition assays) paired with QSAR modeling to correlate substituent effects with activity .

Q. What strategies resolve contradictions in synthetic yields reported for structurally similar compounds?

- Answer : Discrepancies arise from reaction conditions or substituent effects. Strategies include:

- Solvent Optimization : Polar aprotic solvents (DMSO, DCM) improve solubility of hydrophobic intermediates .

- Catalyst Screening : Lewis acids (e.g., Yb(OTf)₃) enhance cyclization efficiency for sterically hindered substrates.

- In Situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction time/temperature .

- Example : reports 77% yield for a bromo-hydroxyphenyl derivative, while non-halogenated analogs yield <60%, highlighting halogen-mediated stabilization .

Q. How can regioselectivity challenges in functionalizing the tetrahydropyrimidine core be addressed?

- Answer : Regioselectivity is influenced by:

- Directing Groups : Electron-donating groups (e.g., methoxy) on the phenyl ring direct electrophilic substitution to specific positions .

- Protecting Groups : Temporary protection of reactive sites (e.g., hydroxyl groups as acetates) prevents undesired side reactions .

- Case Study : In , regioselective alkylation of thieno-pyrimidines was achieved using phase-transfer catalysis .

Methodological Guidance

Designing experiments to assess enzyme inhibition mechanisms for this compound

- Steps :

Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with enzymes (e.g., kinases, cyclooxygenases).

Kinetic Assays : Measure IC₅₀ values via fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition).

Structural Analysis : Co-crystallize the compound with the target enzyme to resolve binding modes (e.g., X-ray diffraction in ) .

Analyzing conflicting spectral data for tetrahydropyrimidine derivatives

- Approach :

- Variable Temperature NMR : Resolves dynamic effects (e.g., ring-flipping in tetrahydropyrimidines).

- DFT Calculations : Validate NMR chemical shifts and optimize geometries (e.g., B3LYP/6-31G* level) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.